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5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride

Purity Reproducibility Kinase screening

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride (CAS 1361112-29-9) is a heterobifunctional building block bearing a 5-methylpyridine and a piperidine moiety connected by a methylene linker, supplied as a crystalline dihydrochloride salt. It has a molecular formula of C12H20Cl2N2 and a molecular weight of 263.21 g/mol.

Molecular Formula C12H20Cl2N2
Molecular Weight 263.2 g/mol
CAS No. 1361112-29-9
Cat. No. B1427797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride
CAS1361112-29-9
Molecular FormulaC12H20Cl2N2
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CC2CCCNC2.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11;;/h4-5,8,11,13H,2-3,6-7,9H2,1H3;2*1H
InChIKeyHEUKDADISUQSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperidin-3-ylmethyl)pyridine Dihydrochloride (CAS 1361112-29-9): Procurement-Ready Physicochemical Profile for Drug Discovery Building Blocks


5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride (CAS 1361112-29-9) is a heterobifunctional building block bearing a 5-methylpyridine and a piperidine moiety connected by a methylene linker, supplied as a crystalline dihydrochloride salt. It has a molecular formula of C12H20Cl2N2 and a molecular weight of 263.21 g/mol . The compound is classified under a broader class of piperidine–aminopyridine derivatives that are reported to act as inhibitors of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. Its commercial availability at defined purity grades from multiple suppliers makes it a tractable starting point for medicinal chemistry and chemical biology campaigns.

Why Generic Substitution Fails for 5-Methyl-2-(piperidin-3-ylmethyl)pyridine Dihydrochloride: Structural Specificity Drives Differential Pharmacological Outcomes


In the piperidine–pyridine chemical space, minor alterations in substitution pattern, linker regiochemistry, and salt form profoundly alter ligand–target binding and physicochemical properties. The 5-methyl substituent on the pyridine ring and the piperidin-3-ylmethyl attachment at the 2-position of this compound define a unique three-dimensional pharmacophore that is absent in close analogs such as 2-(piperidin-3-ylmethyl)pyridine (CAS 1263286-40-3), 3-(piperidin-3-ylmethyl)pyridine (CAS 1185312-77-9), or their monohydrochloride counterparts . The dihydrochloride salt form further distinguishes this compound by enhancing aqueous solubility and providing consistent protonation states critical for reproducible biochemical assay conditions, a factor often overlooked when procurement decisions are made solely on the basis of free-base or monohydrochloride alternatives . Consequently, substituting this precise chemotype with a generic analog risks loss of target affinity, altered selectivity profiles, and irreproducible screening data.

5-Methyl-2-(piperidin-3-ylmethyl)pyridine Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Purity Grade Differentiation: 98% (HPLC) vs. 95% Baseline – Impact on Reproducibility in Kinase Assay Cascade Screening

Two distinct purity grades exist in the supply chain for this compound: a 98% (NLT) grade offered by MolCore and a 95% grade from Fluorochem and Chemenu . The 3-percentage-point purity difference, while numerically modest, corresponds to a 2.5-fold reduction in total impurity burden (from 5% to 2%). In biochemical kinase inhibition screens at low compound concentrations, where uncharacterized impurities can act as false-positive hits or assay interferents, the higher purity grade provides a measurable advantage in data reproducibility, directly impacting the reliability of structure–activity relationship (SAR) conclusions.

Purity Reproducibility Kinase screening Procurement specification

Regioisomeric Precision: Piperidin-3-ylmethyl at Pyridine 2-Position vs. 3- and 4-Position Isomers as a Determinant of Kinase Binding Pocket Compatibility

The compound features a piperidin-3-ylmethyl substituent at the 2-position of the 5-methylpyridine ring. Closely related regioisomers—such as 3-(piperidin-3-ylmethyl)pyridine (CAS 1263286-40-3, free base) or 4-(piperidin-3-ylmethyl)pyridine (CAS 1864052-84-5, dihydrochloride)—differ only in the attachment point on the pyridine core but are expected to exhibit distinct dihedral angle preferences and hydrogen-bonding vectors when docked into kinase ATP-binding pockets . In class-level precedent, the specific 2-substituted-5-methylpyridine motif has been validated in multiple patent families targeting ALK and c-Met kinases, where the methyl group at the 5-position and the 2-substitution pattern are both individually essential for potent inhibition, with single-atom modifications resulting in >10-fold loss of enzymatic IC50 [1]. Although direct quantitative comparative data for this exact compound against all three regioisomers have not been published, the established SAR from structurally related kinase inhibitor chemotypes supports the expectation of regioisomer-dependent potency differences exceeding one log unit.

Regiochemistry Kinase inhibitor Structure–activity relationship Binding pocket geometry

Dihydrochloride Salt Form vs. Free Base or Monohydrochloride: Quantitative Aqueous Solubility Advantage and Handling Precision for Biochemical Assays

This compound is supplied as the dihydrochloride salt (2 HCl equivalents per molecule), in contrast to the monohydrochloride (CAS 1316226-08-0, free base equivalent; monohydrochloride also available with different CAS) or the free base (C12H18N2, MW 190.28). The dihydrochloride salt form confers a significant aqueous solubility enhancement: in a structurally analogous piperidine–pyridine series, the dihydrochloride salt increased equilibrium aqueous solubility by 8- to 25-fold relative to the corresponding free base at pH 7.4 buffer . For this specific compound, the dihydrochloride form (MW 263.21) also provides a gravimetric advantage: when weighing for biochemical assays, the higher molecular weight reduces relative weighing error at sub-milligram target masses (e.g., a 0.1 mg target mass represents a 2.0% error at 5 mg scale vs. 1.4% at 7 mg scale for a heavier salt), translating to more accurate DMSO stock solution concentrations .

Salt form Aqueous solubility Assay preparation Dihydrochloride

5-Methyl-2-(piperidin-3-ylmethyl)pyridine Dihydrochloride: Evidence-Driven Application Scenarios for Medicinal Chemistry and Chemical Biology


Kinase-Focused Fragment Elaboration and Lead Optimization

The compound serves as a privileged fragment for constructing type I and type II kinase inhibitors targeting ALK, c-Met, and related receptor tyrosine kinases. The 5-methyl-2-(piperidin-3-ylmethyl)pyridine scaffold places the piperidine nitrogen in a suitable vector for solvent-exposed or ribose-pocket interactions, while the 5-methyl group fills a lipophilic sub-pocket adjacent to the hinge-binding region [1]. Procurement of the ≥98% purity grade (MolCore) is recommended for lead optimization programs where impurity-driven false SAR can misdirect chemistry efforts .

Chemical Probe Synthesis for PI3K Isoform Selectivity Profiling

Piperidine–aminopyridine hybrids have been reported as PI3Kδ inhibitors with selectivity over PI3Kα, with the piperidin-3-ylmethyl linker contributing to isoform discrimination through differential salt-bridge formation [1]. The dihydrochloride salt form of this compound provides the high aqueous solubility required for biochemical PI3K lipid kinase assays, which are sensitive to DMSO concentration and compound precipitation artifacts.

Structure–Activity Relationship (SAR) Matrix Expansion Around the 2-Benzylpiperidine Pharmacophore

The compound can be used as a core scaffold for systematic SAR exploration by varying the N-substituent on the piperidine ring (via reductive amination or amide coupling) while keeping the 5-methylpyridine moiety constant. The defined regioisomeric identity (2-substituted pyridine) ensures that any observed biological activity can be unambiguously attributed to the intended chemotype, avoiding the confounding effects of regioisomeric impurities that may be present in less rigorously characterized commercial samples .

Crystallography and Biophysical Fragment Screening Campaigns

With a molecular weight of 263.21 g/mol (dihydrochloride salt) and a free base MW of 190.28 g/mol, the compound is in the heavy-fragment range suitable for X-ray crystallography-based fragment screening (typically 120–300 Da). Its two basic nitrogen centers (pyridine pKa ~5.2; piperidine pKa ~10.5) provide multiple opportunities for hydrogen bonding and salt-bridge formation with protein active-site residues, increasing the likelihood of obtaining high-resolution co-crystal structures that can guide structure-based drug design [1].

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